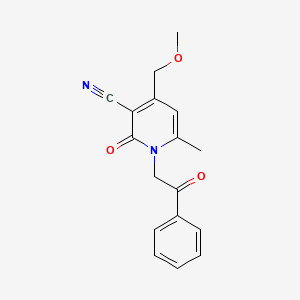![molecular formula C22H24N4O B5374806 N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-2-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5374806.png)
N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-2-(3-pyrrolidinyl)benzamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-2-(3-pyrrolidinyl)benzamide hydrochloride, also known as JNJ-31020028, is a novel and selective antagonist of the neuropeptide Y2 receptor (NPY2R) that has been developed as a potential therapeutic agent for the treatment of obesity and related metabolic disorders.
作用機序
N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-2-(3-pyrrolidinyl)benzamide hydrochloride acts as a selective antagonist of the NPY2R, which is a G protein-coupled receptor that is widely expressed in the central and peripheral nervous systems, as well as in various metabolic tissues, such as adipose tissue, liver, and pancreas. The NPY2R is known to play a key role in the regulation of food intake, energy expenditure, glucose metabolism, and lipid metabolism, through the modulation of various neurotransmitters and hormones, such as neuropeptide Y, corticotropin-releasing factor, and glucagon-like peptide-1.
Biochemical and Physiological Effects
N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-2-(3-pyrrolidinyl)benzamide hydrochloride has been shown to have several biochemical and physiological effects that are relevant to its therapeutic potential. For example, N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-2-(3-pyrrolidinyl)benzamide hydrochloride has been found to reduce the expression of genes involved in lipogenesis and adipogenesis, and to increase the expression of genes involved in lipolysis and thermogenesis, in adipose tissue. Moreover, N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-2-(3-pyrrolidinyl)benzamide hydrochloride has been shown to increase the secretion of insulin and glucagon-like peptide-1, and to decrease the secretion of glucagon, in pancreatic islets. These effects are thought to contribute to the beneficial metabolic effects of N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-2-(3-pyrrolidinyl)benzamide hydrochloride, such as the reduction of body weight and improvement of glucose tolerance.
実験室実験の利点と制限
N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-2-(3-pyrrolidinyl)benzamide hydrochloride has several advantages for lab experiments, such as its high potency, selectivity, and specificity for the NPY2R, as well as its favorable pharmacokinetic and pharmacodynamic properties. However, N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-2-(3-pyrrolidinyl)benzamide hydrochloride also has some limitations, such as its relatively short half-life and its limited solubility in aqueous solutions. These limitations may affect the design and interpretation of experiments, and may require the use of appropriate controls and optimization of experimental conditions.
将来の方向性
N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-2-(3-pyrrolidinyl)benzamide hydrochloride has several potential future directions for research and development, such as the evaluation of its long-term safety and efficacy in clinical trials, the identification of its optimal dosing regimen and patient population, the investigation of its potential combination therapy with other anti-obesity drugs, and the exploration of its effects on other metabolic pathways and disease states. Moreover, N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-2-(3-pyrrolidinyl)benzamide hydrochloride may also have applications in other fields, such as neuroscience, endocrinology, and oncology, where the NPY2R is known to play a role.
合成法
The synthesis of N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-2-(3-pyrrolidinyl)benzamide hydrochloride involves several steps, starting from commercially available starting materials. The key step is the coupling of 4-(1H-pyrazol-1-yl)benzylamine with 2-(3-pyrrolidinyl)benzoyl chloride, followed by N-methylation with methyl iodide. The final product is obtained as a hydrochloride salt, which is a white crystalline solid with a high purity and good yield.
科学的研究の応用
N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-2-(3-pyrrolidinyl)benzamide hydrochloride has been extensively studied in preclinical models of obesity and related metabolic disorders, such as type 2 diabetes and dyslipidemia. In these studies, N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-2-(3-pyrrolidinyl)benzamide hydrochloride has been shown to reduce food intake, body weight gain, and adiposity, as well as to improve glucose tolerance and insulin sensitivity. Moreover, N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-2-(3-pyrrolidinyl)benzamide hydrochloride has been found to have a favorable safety and tolerability profile in animal models, with no significant adverse effects on vital organs or behavior.
特性
IUPAC Name |
N-methyl-N-[(4-pyrazol-1-ylphenyl)methyl]-2-pyrrolidin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O/c1-25(16-17-7-9-19(10-8-17)26-14-4-12-24-26)22(27)21-6-3-2-5-20(21)18-11-13-23-15-18/h2-10,12,14,18,23H,11,13,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTVJUVXRYYNJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)N2C=CC=N2)C(=O)C3=CC=CC=C3C4CCNC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-ethyl-1-piperazinyl)carbonyl]-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5374725.png)
![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(2-methoxyphenyl)acrylonitrile](/img/structure/B5374733.png)
![7-(3-chlorophenyl)-4-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5374736.png)
![8-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5374739.png)
![5-[(3,4-dimethylphenoxy)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B5374747.png)


![2-[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-methylacetamide](/img/structure/B5374772.png)
![3-{[4-(3-methylphenyl)-1-piperazinyl]methyl}-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5374785.png)
![N-[1-{[(3-hydroxypropyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-2-furamide](/img/structure/B5374788.png)
![2-[2-(3,4-dimethoxyphenyl)vinyl]-5-{[2-(dimethylamino)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5374795.png)

![3-[(4-fluorophenyl)amino]-1-[2-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5374812.png)
![(1R,5R,11aS)-3-(imidazo[1,2-b]pyridazin-3-ylcarbonyl)decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5374814.png)